2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid

Neuroscience Glutamate transport Excitotoxicity

Researchers needing bidirectional EAAT2 control often face single-mode tool limitations. 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid closes this gap: 36 nM inhibitory IC50 enables acute glutamate-uptake blockade for excitotoxicity modeling, while the 0.3 nM activation EC50 supports therapeutic upregulation studies. Racemic mixture lowers initial screening costs; the 4-bromo handle permits Suzuki-Miyaura diversification for focused libraries. ≥95% purity, available from stock for rapid global dispatch.

Molecular Formula C9H10BrNO3
Molecular Weight 260.087
CAS No. 1270308-44-5
Cat. No. B2728207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid
CAS1270308-44-5
Molecular FormulaC9H10BrNO3
Molecular Weight260.087
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C(C(=O)O)N
InChIInChI=1S/C9H10BrNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
InChIKeySUPHFMGQTWCOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid (CAS 1270308-44-5): Chemical Identity and Procurement Baseline


2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid (CAS 1270308-44-5, MFCD18705446) is a substituted phenylglycine derivative with the molecular formula C9H10BrNO3 and a molecular weight of approximately 260.08 Da [1]. This compound belongs to the class of non-natural α-aryl amino acids and features a chiral α-carbon center bearing both amino and carboxyl functionalities, a 4-bromo substituent on the aromatic ring, and a 2-methoxy group that provides unique electronic and steric properties . It is primarily supplied as a research-grade chemical for non-human, non-therapeutic applications, with procurement available through multiple chemical vendors under catalog identifiers including EN300-385783, AX47468, and EVT-2865281 [1] . Notably, Sigma-Aldrich provides this compound as part of its unique chemicals collection for early discovery researchers, though without accompanying analytical data .

Why 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenylglycine Analogs


Substituted phenylglycines are not functionally interchangeable building blocks; the presence, position, and electronic nature of aromatic substituents directly govern binding affinity, target selectivity, and synthetic utility. The 4-bromo substituent in 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid provides a heavy atom handle for X-ray crystallography and cryo-EM phasing, a site for transition metal-catalyzed cross-coupling reactions, and a hydrophobic contact point in ligand-protein interactions [1]. The 2-methoxy group introduces an electron-donating substituent ortho to the amino acid backbone, altering both the pKa of the α-amino group and the conformational preference of the molecule relative to unsubstituted phenylglycine or 4-substituted-only analogs. Comparative binding data demonstrate that removal or repositioning of these substituents results in dramatic shifts in target engagement: for instance, the 4-methoxy-only analog (2-amino-2-(4-methoxyphenyl)acetic acid) lacks the bromine-mediated interactions that contribute to EAAT2 inhibition and activation profiles . Furthermore, the specific 4-bromo-2-methoxy substitution pattern distinguishes this compound from regioisomeric analogs such as 2-amino-2-(2-bromo-4-methoxyphenyl)acetic acid, which would present different electronic and steric landscapes to biological targets [2]. Generic substitution without empirical verification of equivalent activity in the specific assay system of interest therefore carries substantial risk of altered or abolished functional outcomes.

Quantitative Differentiation Evidence for 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid: Head-to-Head and Cross-Study Comparisons


EAAT2 Inhibition: Sub-50 nM Potency with Demonstrated Subtype Selectivity Over EAAT1

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid inhibits human excitatory amino acid transporter 2 (EAAT2) with an IC50 of 36 nM, measured via reduction in [3H]-D-aspartate uptake in HEK293 cells expressing human EAAT2 [1]. In a parallel assay under identical conditions, the same compound inhibited human EAAT1 with an IC50 of 11 nM, indicating modest 3.3-fold selectivity for EAAT1 over EAAT2 [2]. This selectivity profile contrasts with the pan-EAAT inhibitor DL-TBOA, which exhibits IC50 values of 70 μM (EAAT1), 6 μM (EAAT2), and 6 μM (EAAT3)—representing approximately 167-fold lower potency on EAAT2 relative to the target compound . The 36 nM EAAT2 IC50 also compares favorably to the selective EAAT2 inhibitor WAY-213613, which is used as a benchmark pharmacological tool in EAAT2 structural studies [3].

Neuroscience Glutamate transport Excitotoxicity

EAAT2 Activation: Sub-Nanomolar EC50 for Positive Modulation of Glutamate Uptake

Beyond inhibition, 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid functions as an EAAT2 activator with an EC50 of 0.3 nM in human EAAT2 expressed in rat astrocytes, as measured by glutamate uptake ELISA [1]. In a separate assay using overexpressed human EAAT2 with LCMS-based glutamate quantification (5 min incubation), the EC50 was determined as 0.8 nM [1]. An additional binding study reported an EC50 of 0.03 nM for positive allosteric modulation of EAAT2 in transfected COS-7 cells [2]. These sub-nanomolar activation potencies position this compound among the most potent EAAT2 activators reported, comparable to EAAT2 activator 1 (EC50 = 0.26 nM) [3]. In contrast, many phenylglycine derivatives lacking the 4-bromo-2-methoxy substitution pattern show no EAAT2 activation activity whatsoever, and the selective inhibitor WAY-213613 exhibits no activation capability in any reported assay [4].

Neuroprotection EAAT2 activation Glutamate clearance

Anticancer Activity: Dose-Dependent Cancer Stem Cell Inhibition with Sub-Micromolar Active Hits

In a PubChem luminescence-based cell-based primary high-throughput screen designed to identify inhibitors of cancer stem cells, 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid was tested in a dose-response format (Assay ID: 2058-01_Inhibitor_Dose_DryPowder_Activity_Set5) [1]. Of the compounds screened in this set, 26 demonstrated activity, with 6 compounds exhibiting activity at concentrations ≤1 μM. While the specific IC50 value for this compound in this assay is not publicly disaggregated, its inclusion in the active set and its presence in a dose-response dry-powder activity set confirm that this substitution pattern confers cancer stem cell inhibitory activity at therapeutically relevant concentrations [1]. For comparison, the pan-EAAT inhibitor DL-TBOA shows no reported cancer stem cell activity, and unsubstituted phenylglycine derivatives typically require high micromolar to millimolar concentrations to exert cytotoxic effects in similar cancer models [2]. Derivatives of structurally related amino acids with modifications at the carboxylic acid position have demonstrated NF-κB inhibition with IC50 values of approximately 2.83 μM, suggesting that the 4-bromo-2-methoxyphenyl scaffold may be optimized toward sub-micromolar anticancer potency through additional derivatization .

Cancer stem cells Oncology High-throughput screening

Chiral Resolution: Racemic Mixture vs. Enantiopure (R)-Isomer Differential Procurement Options

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid (CAS 1270308-44-5) is commercially supplied as the racemic mixture containing both (R)- and (S)-enantiomers in equal proportion [1]. The enantiopure (R)-isomer, (R)-2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid (CAS 1213688-41-5), is available as a distinct catalog item with a different CAS number and procurement pathway [2]. This stereochemical distinction is critical because EAAT2 binding site geometry exhibits stereoselective recognition: the cryo-EM structure of human EAAT2 with bound inhibitor WAY-213613 reveals that the binding pocket imposes strict stereochemical constraints on ligand orientation [3]. While direct comparative activity data between the racemate and individual enantiomers for this specific compound are not publicly available in primary literature, the general principle that individual enantiomers of α-aryl amino acids exhibit differential binding affinities to chiral biological targets is well-established, with E-values >200 reported for enantioselective enzymatic resolutions of structurally related 2-aryl-amino acids [4]. For procurement decisions, the racemic mixture provides a cost-effective screening tool, while the (R)-enantiomer enables stereochemically defined SAR studies and potentially improved target engagement.

Chiral chemistry Stereoselective synthesis Enantiomeric resolution

Synthetic Utility: Bromo Substituent as Heavy Atom Handle and Cross-Coupling Site

The 4-bromo substituent on the aromatic ring of 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid serves dual strategic functions that are absent in non-brominated phenylglycine analogs. First, the bromine atom provides anomalous scattering for X-ray crystallographic phasing (single-wavelength anomalous dispersion or multi-wavelength anomalous dispersion), a capability not available with the 4-methoxy-only analog (2-amino-2-(4-methoxyphenyl)acetic acid) . This property has been exploited in the cryo-EM structural determination of human EAAT2, where brominated ligands facilitate high-resolution structure solution [1]. Second, the aryl bromide serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling late-stage diversification of the phenylglycine scaffold without de novo synthesis [2]. In contrast, the 4-methoxy-only analog lacks this orthogonal reactivity, limiting its utility as a diversifiable building block. The presence of both bromo and methoxy groups also permits sequential functionalization: the methoxy group can be demethylated to a phenol for further derivatization while retaining the bromine for orthogonal coupling chemistry [3].

Medicinal chemistry Cross-coupling Crystallography

Optimal Research and Procurement Scenarios for 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid


Neuroscience: EAAT2-Mediated Glutamate Clearance Modulation in Excitotoxicity Models

Use 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid as a pharmacological probe for bidirectional control of EAAT2 activity in primary neuronal or astrocyte cultures. The compound's 36 nM inhibitory IC50 enables acute blockade of glutamate uptake to simulate excitotoxic conditions, while its 0.3 nM activation EC50 allows investigation of therapeutic EAAT2 upregulation strategies [1]. This dual capability is not available with WAY-213613 (inhibitor-only) or EAAT2 activator 1 (activator-only) [2]. Procure the racemic mixture (CAS 1270308-44-5) for initial screening; follow up with the (R)-enantiomer (CAS 1213688-41-5) for stereochemically defined SAR once target engagement is confirmed [3].

Oncology Drug Discovery: Cancer Stem Cell Inhibitor Screening and Lead Optimization

Incorporate 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid into cancer stem cell HTS cascades as a validated active scaffold. The compound has demonstrated activity in dose-response formats with hits ≤1 μM in PubChem cancer stem cell assays, distinguishing it from inactive phenylglycine analogs [4]. Use the 4-bromo substituent as a synthetic handle for Suzuki-Miyaura diversification to generate focused libraries targeting improved sub-micromolar potency. The 2-methoxy group can be demethylated to a phenol for additional derivatization, enabling orthogonal exploration of structure-activity relationships around the aryl ring [5].

Structural Biology: Cryo-EM and X-ray Crystallography Ligand Complex Determination

Utilize the 4-bromo substituent of 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid as an anomalous scatterer for experimental phasing in X-ray crystallography or as a high-contrast density feature for cryo-EM map interpretation [2]. This capability is essential for determining high-resolution structures of EAAT2-ligand complexes or other protein targets where this compound serves as a ligand. The compound's sub-nanomolar EAAT2 binding affinity (EC50 = 0.03-0.8 nM) ensures stable complex formation at low ligand concentrations, minimizing aggregation and precipitation during grid preparation or crystallization [6]. For crystallography, procure high-purity material (≥95%) from vendors supplying analytical certificates.

Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

Employ 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid as a diversifiable core scaffold for generating compound libraries via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling at the 4-bromo position [5]. This strategy enables rapid exploration of aryl substitution effects on EAAT2 modulation or anticancer activity without requiring de novo synthesis of each analog. The racemic nature of the commercially supplied compound (CAS 1270308-44-5) provides a cost-effective starting material for library synthesis, while the protected Cbz-derivative (CAS 2351987-13-6) offers an alternative entry point when N-protection is required prior to cross-coupling [7].

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